molecular formula C23H23N5O4S B2879887 N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894998-62-0

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2879887
CAS RN: 894998-62-0
M. Wt: 465.53
InChI Key: VLJVITWANQJGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

A study on the radiosynthesis of selective radioligands, such as [18F]PBR111, demonstrates the use of heterocyclic compounds for imaging the translocator protein (18 kDa) with PET, indicating the potential of triazolopyrimidine derivatives in diagnostic imaging and radiopharmacy (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).

Antiasthmatic Agents

Research on triazolopyrimidines as potential antiasthmatic agents highlights their role in inhibiting mediator release, a crucial aspect of asthma management. This indicates the therapeutic potential of triazolopyrimidine derivatives in respiratory conditions (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, Torley, 1990).

Synthetic Routes to Heterocyclic Derivatives

Studies have elaborated on new synthetic routes for heterocyclic compounds, including pyridinopyrimidinones and triazolopyrimidines, showcasing the versatility of these compounds in chemical synthesis and the potential for creating a wide range of biologically active molecules (Hassneen, Abdallah, 2003).

Insecticidal and Antimicrobial Activities

Research into the synthesis of novel heterocycles incorporating thiadiazole moiety for assessment against the cotton leafworm demonstrates the insecticidal potential of triazolopyrimidine derivatives. This suggests their use in developing new pest control agents (Fadda, Salam, Tawfik, Anwar, Etman, 2017). Additionally, studies on the synthesis and antimicrobial activity of heterocycles incorporating antipyrine moiety, including triazolopyrimidines, reveal their potential as antimicrobial agents (Bondock, Rabie, Etman, Fadda, 2008).

Anti-inflammatory Applications

Investigations into heterocyclic systems using abietic acid as starting material for the synthesis of compounds with anti-inflammatory activity demonstrate the potential of incorporating triazolopyrimidine derivatives in therapeutic agents for inflammation-related conditions (Abdulla, 2008).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-31-18-9-8-15(12-19(18)32-2)10-11-24-21(30)14-33-23-27-26-22-25-20(29)13-17(28(22)23)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,30)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVITWANQJGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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